Chemical properties of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine
Chemical properties of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine
Advanced Chemical Profiling and Synthetic Methodologies of 4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine
Executive Overview
In the landscape of modern drug discovery, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged bioisostere for indole and purine pharmacophores. Specifically, 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190319-83-5) represents a highly specialized, functionalized building block[1]. By combining an electron-deficient pyridine ring with a strategically positioned nitro group and a sterically active methyl group, this molecule offers researchers a precise starting point for synthesizing complex kinase inhibitors and microtubule-targeting agents.
This technical guide dissects the structural causality, synthetic methodologies, and translational applications of this specific scaffold, providing drug development professionals with a robust framework for its utilization.
Molecular Architecture & Electronic Causality
The physicochemical behavior of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (Molecular Weight: 177.16 g/mol ) is governed by the interplay of its three core structural features[1]:
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The 5-Azaindole Core : The substitution of a carbon atom for a nitrogen at the 5-position of the indole ring creates an electron-deficient pyridine system. This lowers the HOMO (Highest Occupied Molecular Orbital) of the molecule, making the core highly resistant to oxidative degradation compared to standard indoles.
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The 3-Nitro Group (Electronic Modulator) : The nitro group at the C-3 position acts as a powerful electron-withdrawing group (EWG). It deactivates the pyrrole ring towards further electrophilic attack, stabilizing the molecule during harsh cross-coupling conditions[2]. More importantly, it serves as a "masked amine." Upon reduction, it provides a nucleophilic handle for acylation or sulfonylation to generate hinge-binding motifs.
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The 4-Methyl Group (Steric Shield) : The methyl group at C-4 introduces a critical steric penalty. When the 3-nitro group is reduced and converted into an amide, the adjacent 4-methyl group forces the amide carbonyl out of the coplanar alignment with the azaindole core. This conformational locking reduces the entropic penalty upon binding to tight enzymatic pockets or complex protein interfaces, such as the colchicine-binding site of tubulin[3].
Self-Validating Synthetic Protocol: Regioselective Nitration
Synthesizing the 3-nitro derivative from the parent 4-methyl-1H-pyrrolo[3,2-c]pyridine requires strict regiocontrol. Drawing from industrial-scale azaindole functionalization[4], the following protocol outlines a self-validating, operationally simple electrophilic nitration that avoids complex liquid-liquid extractions.
Objective: Synthesize 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine with >97% HPLC purity.
Step-by-Step Methodology:
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Protonation & Deactivation: Charge a jacketed reactor with concentrated H₂SO₄ (5.0 equivalents) and cool to 0–5 °C. Slowly add 4-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in portions.
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Causality: Sulfuric acid protonates the pyridine nitrogen (N-5). This strongly deactivates the pyridine ring toward electrophilic attack and completely prevents the formation of pyridine N-oxides. Consequently, the nitronium ion is directed exclusively to the most nucleophilic remaining site: the C-3 position of the pyrrole ring.
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Electrophilic Addition: Add 65% HNO₃ (1.1 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below 10 °C.
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Causality: The electron-rich nature of the pyrrole moiety makes it susceptible to oxidative cleavage. Strict thermal control suppresses these side reactions, ensuring high yield.
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In-Process Validation: Stir the mixture for 2 hours at 5 °C. Withdraw a 50 µL aliquot, quench in 1 mL of cold acetonitrile/water (50:50), and analyze via HPLC.
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Validation Checkpoint: The reaction is deemed complete when the unreacted starting material is <1.0 Area%.
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Quench & Isolation: Once validated, pour the reaction mixture over crushed ice (10 mL/g of starting material). Slowly adjust the pH to 6.5–7.0 using a 20% aqueous NaOH solution while maintaining the temperature below 15 °C.
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Causality: Neutralizing the acidic mixture deprotonates the N-5 position, causing the free base of the product to crash out of the aqueous solution.
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Filtration: Filter the resulting tan precipitate, wash thoroughly with cold deionized water to remove residual inorganic salts, and dry under reduced pressure at 60 °C.
Translational Applications: Microtubule Disruption
Derivatives synthesized from the 1H-pyrrolo[3,2-c]pyridine scaffold have recently demonstrated breakthrough efficacy as Colchicine-Binding Site Inhibitors (CBSIs) in oncology[3]. By utilizing the rigid azaindole scaffold to restrict the bioactive configuration of traditional inhibitors (like Combretastatin A-4), researchers have developed molecules that potently disrupt microtubule dynamics.
Figure 1: Mechanistic pathway of 1H-pyrrolo[3,2-c]pyridine derivatives inducing cancer cell apoptosis.
Quantitative Efficacy Data
The structural rigidity provided by the 5-azaindole core translates directly into potent in vitro biological activity. Recent bioevaluations of 1H-pyrrolo[3,2-c]pyridine derivatives (e.g., Compound 10t) demonstrate exceptional antiproliferative properties across multiple human cancer cell lines[3].
| Scaffold / Compound | Target Cancer Cell Line | IC₅₀ (μM) | Primary Mechanism of Action |
| 1H-pyrrolo[3,2-c]pyridine (10t) | HeLa (Cervical Carcinoma) | 0.12 | Tubulin Polymerization Inhibition |
| 1H-pyrrolo[3,2-c]pyridine (10t) | SGC-7901 (Gastric Carcinoma) | 0.15 | Tubulin Polymerization Inhibition |
| 1H-pyrrolo[3,2-c]pyridine (10t) | MCF-7 (Breast Carcinoma) | 0.21 | Tubulin Polymerization Inhibition |
The data confirms that locking the pharmacophore configuration using the 1H-pyrrolo[3,2-c]pyridine scaffold is a highly effective strategy for maintaining sub-micromolar antiproliferative activity while inducing G2/M phase cell cycle arrest[3].
References
- BLD Pharm. 4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS 1190319-83-5) Product Specification.
- Chem960. 3-Nitro-1H-pyrrolo[3,2-c]pyridine Chemical and Physical Properties.
- Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Organic Process Research & Development.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).
